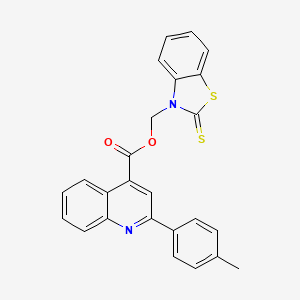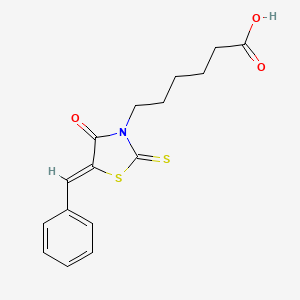
(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that combines a benzothiazole moiety with a quinoline carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the quinoline carboxylate group. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide under basic conditions.
Quinoline Carboxylate Synthesis: The quinoline carboxylate can be synthesized via a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Coupling Reaction: The final step involves coupling the benzothiazole core with the quinoline carboxylate group using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzothiazole and quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their pharmacological properties. The presence of both benzothiazole and quinoline moieties suggests potential activity against a range of diseases, including infections and cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mecanismo De Acción
The mechanism of action of [2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the quinoline carboxylate group can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core and exhibit similar chemical reactivity.
Quinoline Derivatives: Compounds such as 2-phenylquinoline and 4-hydroxyquinoline share the quinoline core and have comparable properties.
Uniqueness
The uniqueness of [2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE lies in its combination of benzothiazole and quinoline moieties, which imparts a distinct set of chemical and biological properties. This dual functionality can lead to enhanced activity and selectivity in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H18N2O2S2 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H18N2O2S2/c1-16-10-12-17(13-11-16)21-14-19(18-6-2-3-7-20(18)26-21)24(28)29-15-27-22-8-4-5-9-23(22)31-25(27)30/h2-14H,15H2,1H3 |
Clave InChI |
HFRKVLUHEYFCCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5SC4=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10875072.png)
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B10875078.png)
![4-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10875084.png)
![2-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875086.png)
![8-Ethyl-2-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875091.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875124.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875127.png)
![(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875129.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875139.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10875140.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(naphthalen-2-yl)quinazolin-4(3H)-one](/img/structure/B10875147.png)
